2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine as a Privileged Scaffold for Kinase-Targeted Library Synthesis
The 2-chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine scaffold is explicitly claimed as a key intermediate in the synthesis of heteroaryl compounds targeting BCR-ABL kinase via myristate pocket inhibition [1]. Within the patent disclosure, compounds derived from the 4-trifluoromethoxyphenyl-pyrimidine core demonstrated potent anti-proliferative activity against BCR-ABL-expressing cancer cells, a therapeutic strategy orthogonal to the ATP-competitive mechanism of imatinib (STI-571/Gleevec) [2]. The 2-chloro substituent serves as the essential synthetic handle for introducing amine-linked diversity elements that confer this alternative binding mode [1]. In contrast, pyrimidine scaffolds lacking the 2-chloro group or bearing alternative halogens at this position are not disclosed as viable intermediates for this specific myristate-pocket-targeting chemotype [1].
| Evidence Dimension | Synthetic accessibility to BCR-ABL myristate pocket inhibitors |
|---|---|
| Target Compound Data | Validated intermediate with demonstrated downstream anti-proliferative activity in patent exemplification [1] |
| Comparator Or Baseline | ATP-competitive inhibitors (e.g., imatinib); alternative pyrimidine scaffolds lacking 2-chloro substitution pattern |
| Quantified Difference | Qualitatively distinct binding mode (myristate pocket vs. ATP-binding site); explicit exemplification in patent claims |
| Conditions | BCR-ABL kinase inhibition assay; anti-proliferative activity in BCR-ABL-expressing cell lines |
Why This Matters
Procurement of this specific intermediate enables direct implementation of patent-validated synthetic routes to non-ATP-competitive BCR-ABL inhibitors, avoiding scaffold re-optimization.
- [1] Gray NS, et al. Small molecule myristate inhibitors of BCR-ABL and methods of use. US Patent Application US20150099744A1 / WO2015066481A1. 2015. View Source
- [2] Gray NS, et al. Small molecule myristate inhibitors of BCR-ABL and methods of use. The Scripps Research Institute. Patent Application. 2015. View Source
